![molecular formula C16H17NO3S B14283715 Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 155721-36-1](/img/structure/B14283715.png)
Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
2-(4-Methoxyphenyl)-1-tosylaziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of the tosyl group (p-toluenesulfonyl) and the methoxyphenyl group in its structure makes it a compound of interest in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-1-tosylaziridine typically involves the reaction of 4-methoxyphenylamine with tosyl chloride to form the corresponding tosylamide. This intermediate is then treated with a suitable aziridination reagent, such as a halogenated aziridine precursor, under basic conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for 2-(4-methoxyphenyl)-1-tosylaziridine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-1-tosylaziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various amine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(4-Methoxyphenyl)-1-tosylaziridine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets through its aziridine ring .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-tosylaziridine involves its ability to undergo ring-opening reactions, which can interact with nucleophilic sites in biological molecules. This reactivity allows it to form covalent bonds with proteins and enzymes, potentially inhibiting their function or altering their activity . The molecular targets and pathways involved are still under investigation, but its reactivity with nucleophiles is a key feature .
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)acetonitrile
- 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Comparison: 2-(4-Methoxyphenyl)-1-tosylaziridine is unique due to its aziridine ring, which imparts significant reactivity and potential for diverse chemical transformations. In contrast, similar compounds like 2-(4-methoxyphenyl)acetonitrile and 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole lack this reactive three-membered ring, making them less versatile in certain synthetic applications .
Biological Activity
Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, comparative studies, and potential therapeutic applications.
- Molecular Formula : C16H17NO3S
- Molecular Weight : 303.38 g/mol
- CAS Number : 155721-36-1
The compound features a methoxyphenyl group and a tosyl group (p-toluenesulfonyl) attached to the aziridine ring, which contributes to its unique reactivity and biological profile .
Synthesis
The synthesis of 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- typically involves the formation of the aziridine ring through nucleophilic substitution reactions. This process may utilize starting materials such as epoxides or other aziridine precursors, followed by functionalization to introduce the methoxy and tosyl groups. Advanced purification techniques are often employed to enhance yield and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of aziridine derivatives, including 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-. Research indicates that these compounds exhibit notable cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells. The following table summarizes key findings on cell viability inhibition:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-(4-Methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- | HeLa | 6.4 | Induction of apoptosis and cell cycle arrest |
2-(4-Methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- | Ishikawa | 7.1 | Increased ROS production and membrane disruption |
The IC50 values indicate that the compound's efficacy is comparable to established anticancer agents like cisplatin, suggesting its potential as a lead compound for further development .
The biological activity of aziridines is often attributed to their ability to interact with cellular targets through various mechanisms:
- Cell Cycle Arrest : Studies have shown that aziridines can induce cell cycle arrest, particularly in the S phase, leading to reduced proliferation rates in cancer cells .
- Apoptosis Induction : The compounds have been observed to increase sub-G1 phase populations in cell cycle analyses, indicating apoptotic activity .
- Reactive Oxygen Species (ROS) Generation : High concentrations of aziridines can disrupt cellular membranes and elevate ROS levels, contributing to cytotoxic effects .
Comparative Studies
Comparative analyses with other aziridine derivatives reveal variations in biological activity based on structural modifications. For instance, chiral phosphine oxides derived from aziridines demonstrate significantly higher biological activity than their non-chiral counterparts. This suggests that specific stereochemical configurations may enhance therapeutic efficacy .
Case Studies
Several case studies have been conducted to explore the therapeutic applications of aziridine derivatives:
- Study on HeLa Cells : A study demonstrated that treatment with 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- resulted in a dose-dependent decrease in cell viability, with significant apoptosis markers observed post-treatment.
- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound's action involved both direct cytotoxic effects and modulation of cellular signaling pathways associated with cancer progression.
Properties
CAS No. |
155721-36-1 |
---|---|
Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C16H17NO3S/c1-12-3-9-15(10-4-12)21(18,19)17-11-16(17)13-5-7-14(20-2)8-6-13/h3-10,16H,11H2,1-2H3 |
InChI Key |
XEPJOTWXDSDPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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